Boc-D-Arg(Tos)-OH
Overview
Description
Nα-t-Butyloxycarbonyl-Ng-tosyl-D-arginine: (Boc-D-Arg(Tos)-OH) is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group at the Nα position and a tosyl (Tos) group at the Ng position of D-arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of D-Arginine: The synthesis begins with the protection of the amino group of D-arginine using the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting D-arginine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
Tosylation: The guanidine group of the protected D-arginine is then tosylated using tosyl chloride in the presence of a base like pyridine. This step introduces the tosyl group at the Ng position.
Purification: The final product, Boc-D-Arg(Tos)-OH, is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-Arg(Tos)-OH undergoes deprotection reactions to remove the Boc and Tos groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid, while the Tos group is removed using nucleophilic reagents like sodium methoxide.
Coupling Reactions: The compound is often used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, sodium methoxide for Tos removal.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products:
Deprotected D-Arginine: After removal of the protective groups.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-D-Arg(Tos)-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function.
Biology:
Protein Engineering: The compound is used in the design and synthesis of peptides for protein engineering applications.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs.
Industry:
Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Mechanism: Boc-D-Arg(Tos)-OH acts as a protected form of D-arginine, allowing for selective reactions during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the accurate assembly of peptide chains.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation, where it reacts with other amino acids to form peptide bonds.
Comparison with Similar Compounds
Nα-t-Butyloxycarbonyl-Ng-nitro-D-arginine (Boc-D-Arg(NO2)-OH): Similar to Boc-D-Arg(Tos)-OH but with a nitro group instead of a tosyl group.
Nα-t-Butyloxycarbonyl-D-arginine (Boc-D-Arg-OH): Lacks the tosyl group, making it less selective in certain reactions.
Uniqueness:
Selective Protection: The presence of both Boc and Tos groups in this compound provides selective protection, allowing for more controlled and specific reactions during peptide synthesis compared to similar compounds.
Properties
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIIPXYJAMICNU-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512383 | |
Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61315-61-5 | |
Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-Arginine(Tosyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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